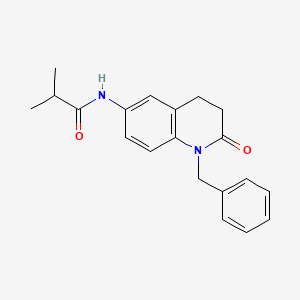

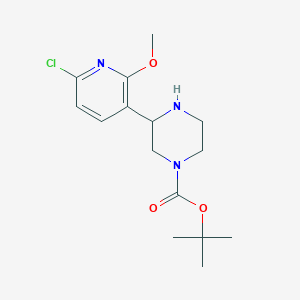

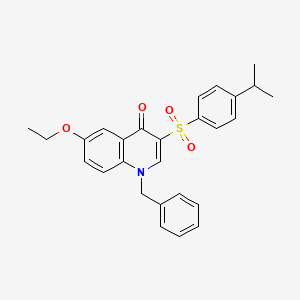

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide, commonly known as Isoxazole-9, is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that plays a crucial role in many cellular processes, including cell cycle regulation, apoptosis, and DNA repair. Isoxazole-9 has gained attention in recent years due to its potential therapeutic applications in cancer treatment and other diseases.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers have been synthesized and assessed for antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules displayed potency exceeding that of reference drugs, especially against Gram-positive bacterial strains (Bikobo et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives, including those resembling N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide, have demonstrated significant corrosion inhibition efficiencies for steel in acidic environments. The inhibition effect is due to adsorption onto the metal surface, providing extra stability and superior performance compared to previously reported inhibitors (Hu et al., 2016).

Antifungal Agents

Certain 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives, including those with structural similarities to N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide, have been prepared and screened for their antifungal properties, showing promising results (Narayana et al., 2004).

Antiallergy Activity

N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally related to the compound of interest, were synthesized and exhibited potent antiallergy activity in tests, surpassing the performance of traditional antiallergy agents (Hargrave et al., 1983).

VEGFR-2 Inhibition

Aminothiazole-based analogues, akin to N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide, have been identified as selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), offering potential therapeutic applications in cancer treatment due to their robust in vivo efficacy in tumor models (Borzilleri et al., 2006).

C–H Thiolation in Organic Synthesis

Benzothiazoles, a class to which N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide belongs, play a crucial role in the synthesis of various pharmaceuticals and organic materials, facilitated by innovative methods like TEMPO-catalyzed electrochemical C–H thiolation (Qian et al., 2017).

Propiedades

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c20-15(17-7-1-2-12-10-19-21-11-12)13-3-5-14(6-4-13)22-16-18-8-9-23-16/h3-6,8-11H,1-2,7H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCKPMFUJZVTII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCC2=CON=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(isoxazol-4-yl)propyl)-4-(thiazol-2-yloxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)

![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2650358.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2650359.png)

![1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2650366.png)